9-(Butan-2-YL)-9H-carbazole
Description
9-(Butan-2-yl)-9H-carbazole is a carbazole derivative substituted with a branched alkyl chain (butan-2-yl) at the nitrogen atom of the carbazole core. For example, 9-(4-bromobutyl)-9H-carbazole is prepared using 1,4-dibromobutane and carbazole in the presence of tetrabutylammonium bromide (TBAB) . The branched butan-2-yl group likely introduces steric hindrance and modulates solubility and electronic properties compared to linear alkyl or aryl substituents.
Properties
CAS No. |
200698-06-2 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
9-butan-2-ylcarbazole |
InChI |
InChI=1S/C16H17N/c1-3-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3 |
InChI Key |
ZUJCVBCKDAFTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Modifications
The photophysical, electrochemical, and structural properties of carbazole derivatives are highly dependent on the substituent at the N-position. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of 9H-Carbazole Derivatives
Optical and Electronic Properties
- Fluorescence and Absorption: Methoxyphenyl and benzyl derivatives exhibit strong fluorescence, making them suitable for cation sensing (e.g., rare earth cations) . Thienyl-substituted carbazoles show red-shifted absorption when fused into planar systems (e.g., thienopyrrolocarbazole) due to extended conjugation, whereas non-fused analogs like 9-(2-thienyl)-9H-carbazole have blue-shifted absorption (345 nm) .
- Charge Transport :
Thermal and Crystallographic Behavior
- Crystal Packing :
- Thermal Stability :
- Bulky substituents like tert-butylphenyl and triphenylsilyl groups increase glass transition temperatures (Tg) and thermal decomposition thresholds, critical for device longevity .
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